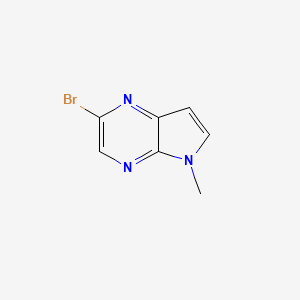

N-Methyl-5-bromo-4,7-diazaindole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

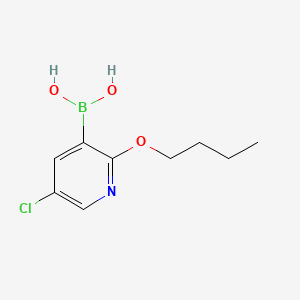

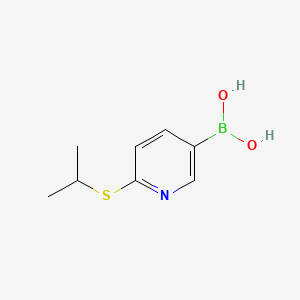

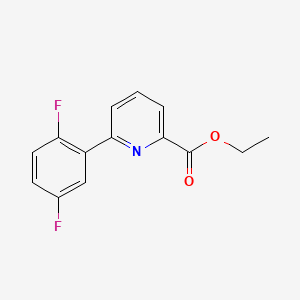

“N-Methyl-5-bromo-4,7-diazaindole” is a chemical compound with the linear formula C7H6BrN3 . It is a solid substance .

Synthesis Analysis

The synthesis of “N-Methyl-5-bromo-4,7-diazaindole” involves several stages . The first stage involves the reaction of 2-bromo-5-methyl-5H-pyrrolo [2,3-b]pyrazine with n-butyllithium in hexane and toluene at -78℃ for 1.5 hours . The second stage involves the addition of zinc (II) chloride in tetrahydrofuran, 2-methyltetrahydrofuran, hexane, and toluene at temperatures ranging from -78 to 20℃ for 3 hours . The third stage involves the reaction with ethyl (S)-2- (2-bromo-7- (4-chlorophenyl)-5-methylbenzo [d]thiazol-6-yl)-2- (tert-butoxy)acetate with tetrakis (triphenylphosphine) palladium (0) in tetrahydrofuran, 2-methyltetrahydrofuran, hexane, and toluene at 60℃ for 3 hours .Molecular Structure Analysis

The molecular structure of “N-Methyl-5-bromo-4,7-diazaindole” is represented by the linear formula C7H6BrN3 . The molecular weight of the compound is 212.05 .Physical And Chemical Properties Analysis

“N-Methyl-5-bromo-4,7-diazaindole” is a solid substance . It has a molecular weight of 212.05 .Applications De Recherche Scientifique

Synthesis and Chemical Development

- N-Methyl-5-bromo-4,7-diazaindole is involved in the development of synthesis processes. For instance, a study described the chemical development of a 2,3-disubstituted 4,7-diazaindole, highlighting its assembly via an intramolecular Chichibabin transformation. This process emphasized the use of CH3TiCl3 for methylation, showcasing the compound's role in efficient molecular assembly (Weiberth et al., 2015).

Electrophilic Substitution Reactions 2. Electrophilic substitution reactions such as the Mannich reaction and bromination were studied in relation to 4,7-diazaindoles. This research highlighted the relative difficulty of these reactions compared to similar reactions in indoles, underscoring the compound's unique reactivity and potential in synthesis of substituted 4,7-diazaindoles (Azimov & Yakhontov, 1976).

One-Step Construction Method 3. A one-step construction method for 2-substituted-4,6-diazaindoles from carboxylic acid derivatives was developed, demonstrating the compound's versatility in streamlined synthesis processes. This method notably omits the need for protecting groups or oxidation-state adjustment, marking a significant advancement in the field of synthetic chemistry (Song et al., 2009).

Safety and Hazards

“N-Methyl-5-bromo-4,7-diazaindole” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Propriétés

IUPAC Name |

2-bromo-5-methylpyrrolo[2,3-b]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-11-3-2-5-7(11)9-4-6(8)10-5/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCNWBBQXABEWMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=NC(=CN=C21)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680925 |

Source

|

| Record name | 2-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217090-32-8 |

Source

|

| Record name | 2-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclopentane]-5-carbonitrile](/img/structure/B578331.png)